![molecular formula C20H12N4O3S B2890986 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1208469-71-9](/img/structure/B2890986.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

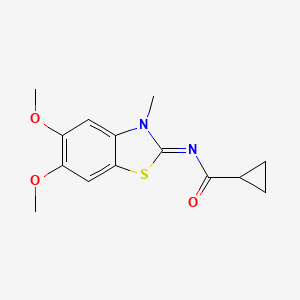

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound with the molecular formula C20H12N4O3S . It is a derivative of dibenzoxazepines . Dibenzoxazepines are used in the treatment and/or prophylaxis of illnesses, and are also used in the production of medicaments for treating and/or for the prophylaxis of diseases, in particular cardiovascular illnesses, e.g., arteriolosclerosis, and cancers .

Synthesis Analysis

The synthesis of this compound involves the use of optically active forms which can be obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .Molecular Structure Analysis

The molecular structure of this compound is characterized by a dibenzoxazepin ring with an 11-oxo group and a 2-yl substituent attached to a benzothiadiazole ring via a carboxamide linkage .科学的研究の応用

Dopamine D2 Receptor Antagonists

This compound is a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

G-Protein Coupled Receptors (GPCRs) Research

The compound could be used in the study of GPCRs, which are among the most intensely investigated drug targets in the pharmaceutical industry . Over 40% of all FDA approved drugs target these important receptor proteins .

Antipsychotic Actions

Due to its selective inhibition of the Dopamine D2 receptor, this compound could be used to study the antipsychotic actions and associated side effects of various agents .

Weight Gain Studies

The compound could be used in studies investigating the role of the Hi histamine receptor in weight gain .

Chemical Synthesis Studies

This compound may be used in chemical synthesis studies .

Diverse Scientific Research Applications

Its versatility allows for diverse applications, enhancing studies in various fields.

作用機序

Target of Action

The primary target of this compound is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system. It is involved in a variety of neurological processes, including motor control, reward, and reinforcement, and it is a major target for drugs used to treat a range of disorders, including Parkinson’s disease, schizophrenia, and bipolar disorder .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to the receptor, it prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can modulate the transmission of signals in the brain, altering the activity of neural circuits and leading to changes in behavior and cognition .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway and the nigrostriatal pathway. These pathways are involved in reward, reinforcement, and motor control, respectively . The downstream effects of this inhibition can include changes in mood, cognition, and motor activity.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Dopamine D2 receptor signaling, which can lead to changes in neural circuit activity and behavior . At the cellular level, this can involve changes in the firing rates of neurons, alterations in the release of neurotransmitters, and modifications to synaptic plasticity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the Dopamine D2 receptor. Additionally, the presence of other drugs or substances in the body can influence the compound’s pharmacokinetics and its interactions with its target .

特性

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O3S/c25-19(11-5-7-14-16(9-11)24-28-23-14)21-12-6-8-17-13(10-12)20(26)22-15-3-1-2-4-18(15)27-17/h1-10H,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKNEPNKOUJUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2890906.png)

![N-[(1-Ethyl-2,3-dihydroindol-5-yl)methyl]but-2-ynamide](/img/structure/B2890909.png)

![ethyl 3-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2890910.png)

![2-(2-(4-pivaloylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2890911.png)

![1-[(3-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2890912.png)

![6-phenyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890916.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2890919.png)

![3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890920.png)

![6-(2-Methoxyphenyl)-2-[1-(3-methylbutanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2890924.png)